4-Acetylbenzenesulfonyl chloride

Descripción

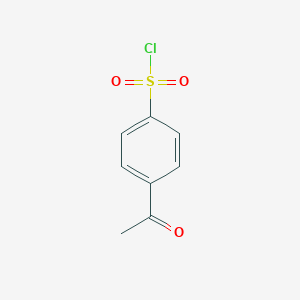

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-acetylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDNCRTKXMSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295685 | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788-10-9 | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1788-10-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Aspects of 4 Acetylbenzenesulfonyl Chloride

Established Synthetic Pathways to 4-Acetylbenzenesulfonyl Chloride

The foundational methods for preparing this compound are rooted in broader, well-documented strategies for sulfonyl chloride synthesis. These typically involve the introduction of a chlorosulfonyl group onto an aromatic ring through chlorination or chlorosulfonation reactions.

Chlorination Reactions in Sulfonyl Chloride Synthesis

The conversion of sulfonic acids or their salts into sulfonyl chlorides is a cornerstone of this field. A direct and widely cited method for producing this compound involves the reaction of sodium 4-acetylbenzenesulfonate (B8370360) with a chlorinating agent like thionyl chloride in a suitable solvent such as dimethylformamide. prepchem.com The product precipitates upon being poured into ice water and can be collected via filtration. prepchem.com

This transformation is representative of a general class of reactions where various chlorinating agents are employed. Historically, hazardous reagents such as phosphorus pentachloride have been used. rsc.org Modern alternatives offer milder conditions and improved safety profiles. For instance, 2,4,6-trichloro-1,3,5-triazine (TCT) and 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) have been effectively used to convert sulfonic acids to sulfonyl chlorides.

Beyond sulfonic acids, other starting materials can be used:

Arenes: Direct chlorosulfonylation of an arene using excess chlorosulfonic acid is a common industrial approach to creating aryl sulfonyl chlorides. rsc.orgrsc.org

Anilines: A Sandmeyer-type reaction provides another route, where an aromatic amine is first converted to a diazonium salt. acs.org This salt then reacts with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride. rsc.orgacs.org

Thiols and Disulfides: The oxidative chlorination of sulfur-containing compounds like thiols and disulfides using reagents such as aqueous chlorine is a typical technique for preparing sulfonyl chlorides. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions and Catalytic Systems

Optimizing reaction parameters is crucial for maximizing yield, purity, and safety. In the synthesis of sulfonyl chlorides, variables such as temperature, solvent, and the choice of catalyst are critical. For example, studies on the synthesis of sulfonyl chlorides from sulfonyl hydrazides have shown that N-chlorosuccinimide (NCS) in acetonitrile (B52724) (CH3CN) at room temperature provides optimal results, with other solvents leading to diminished yields. researchgate.net

Catalytic systems play a significant role, particularly in Sandmeyer-type reactions where copper salts like copper(I) chloride or copper(II) chloride are essential. acs.orgacs.org The development of continuous flow protocols represents a significant leap in process optimization. By using microreactors, parameters like temperature and residence time can be precisely controlled, improving the safety of highly exothermic reactions and enhancing space-time yield. rsc.org

Advanced Synthetic Strategies and Yield Enhancement Approaches

Recent research has focused on developing more sophisticated and efficient methods for sulfonyl chloride synthesis. These advanced strategies often employ novel reagents and reaction conditions to improve yields and substrate scope under milder conditions.

One such advanced method involves the use of sulfonyl hydrazides as precursors. These compounds react smoothly with N-halosuccinimides (NCS or NBS) in acetonitrile to produce the corresponding sulfonyl chlorides or bromides in excellent yields at room temperature. nih.gov This approach is notable for its simplicity and high efficiency. nih.gov

Photocatalysis has also emerged as a powerful tool. A heterogeneous, metal-free photocatalyst, potassium poly(heptazine imide) (K-PHI), can mediate the synthesis of sulfonyl chlorides from arenediazonium salts. acs.orgnih.gov This reaction proceeds under mild conditions, using visible light at room temperature, and demonstrates high tolerance for various functional groups. acs.orgnih.gov The photocatalytic approach can also be applied to the oxidative chlorination of thiols and arylthioacetates. acs.org Furthermore, by simply varying the wavelength of the incident light, K-PHI can chromoselectively catalyze the conversion of S-arylthioacetates to either sulfonyl chlorides (blue/white light), aryl chlorides (UV/purple light), or diaryl disulfides (green/red light). nih.gov

Green Chemistry Principles in this compound Production

The integration of green chemistry principles aims to make chemical production more sustainable by reducing waste and avoiding hazardous substances.

A prominent green strategy for sulfonyl chloride synthesis is the use of water as a solvent. An efficient and rapid method involves the oxyhalogenation of thiols and disulfides with Oxone and a potassium halide (KCl or KBr) in water. rsc.org This approach avoids the use of toxic and corrosive reagents and organic solvents, offering mild reaction conditions and simple workup procedures. rsc.org

Another environmentally friendly method starts with readily available alkyl halides or mesylates, which are converted to S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net These salts undergo chlorosulfonation using N-chlorosuccinimide (NCS). organic-chemistry.orgresearchgate.net This process avoids hazardous reagents like chlorine gas and is highly scalable. organic-chemistry.org A key sustainable feature is the ability to recover the water-soluble byproduct, succinimide, and recycle it back into the starting reagent NCS using sodium hypochlorite. organic-chemistry.orgresearchgate.net

The use of oxygen as a terminal oxidant in a metal-free system also represents a sustainable synthetic route. rsc.org Thiols can be converted to sulfonyl halides in the presence of ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl or HBr, providing an environmentally benign pathway. rsc.org

Reactive Transformations and Mechanistic Insights of 4 Acetylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The primary site of reactivity on 4-acetylbenzenesulfonyl chloride is the electrophilic sulfur atom of the sulfonyl chloride group. This moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles.

Formation of Sulfonamide Derivatives: Scope and Limitations

The most common transformation of this compound is its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. lifechemicals.com The scope of this reaction is broad, encompassing a variety of amines including anilines, aliphatic amines, and heterocyclic amines. lifechemicals.comcdnsciencepub.com For instance, reacting this compound with amines like cytosine and 9-methyl adenine (B156593) in a solvent like dimethylformamide (DMF) with pyridine as a base leads to the formation of the respective N-substituted sulfonamides. cdnsciencepub.com

The general procedure involves the gradual addition of the sulfonyl chloride to a stirred solution of the amine and base. cdnsciencepub.com The reaction can often proceed at room temperature, though heating may be required to drive the reaction to completion, particularly with less reactive amines. cdnsciencepub.com An alternative approach involves the use of N-silylamines, which react with sulfonyl chlorides to produce sulfonamides in high yields, with the formation of a stable silyl (B83357) halide as a driving force for the reaction. wikipedia.org

Limitations: While the scope is broad, there are limitations. The reaction with secondary amines is often slower and may require more forcing conditions compared to primary amines. lifechemicals.com Sterically hindered amines can also exhibit lower reactivity. A significant limitation is the competitive reaction of hydrolysis, as the sulfonyl chloride is sensitive to moisture, which can reduce the yield of the desired sulfonamide. wikipedia.org

Table 1: Examples of Sulfonamide Synthesis from Arenesulfonyl Chlorides and Amines This table presents representative yields for the synthesis of sulfonamides from various arenesulfonyl chlorides and amines, illustrating the scope of the reaction. Note that specific yields for this compound may vary.

| Amine | Aryl Sulfonyl Chloride | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Benzenesulfonyl chloride | Pyridine | - | 100% | lifechemicals.com |

| p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | - | 100% | lifechemicals.com |

| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | THF | 86% | lifechemicals.com |

| Cytosine | 4-Acetamidobenzenesulfonyl chloride | Pyridine | DMF | 56% | cdnsciencepub.com |

Kinetics and Thermodynamics of Substitution Processes

The nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides has been a subject of extensive mechanistic study. nih.govpressbooks.pub These reactions generally proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govpressbooks.pubmasterorganicchemistry.com This is characterized by the nucleophile attacking the sulfur atom, leading to a transition state where the nucleophile-sulfur bond is forming concurrently with the sulfur-chlorine bond breaking. nih.gov

Kinetic studies on the chloride-chloride isotopic exchange for a series of substituted benzenesulfonyl chlorides have shown that the reaction follows second-order kinetics. pressbooks.pubmasterorganicchemistry.com These studies revealed a positive Hammett ρ-value of +2.02, which indicates that the reaction is accelerated by electron-withdrawing substituents on the aromatic ring. pressbooks.pubmasterorganicchemistry.com This is because such groups stabilize the build-up of negative charge on the sulfonyl group in the SN2 transition state. Consequently, the electron-withdrawing 4-acetyl group in this compound is expected to enhance its reactivity toward nucleophiles compared to unsubstituted benzenesulfonyl chloride.

DFT (Density Functional Theory) calculations support the SN2 pathway, showing a single transition state rather than a stable intermediate that would be indicative of an addition-elimination mechanism. pressbooks.pubmasterorganicchemistry.com Solvolysis studies of related compounds in various solvents also point towards a bimolecular pathway, with significant solvent nucleophilic assistance. nih.gov The thermodynamics of sulfonamide formation are generally favorable, driven by the formation of a stable S-N bond and the neutralization of the HCl byproduct by a base. wikipedia.org

Chemical Reactivity of the Acetyl Group and its Derivatives

The acetyl group in this compound, while generally less reactive than the sulfonyl chloride moiety, provides a second site for chemical modification. The strong electron-withdrawing nature of the para-sulfonyl chloride group significantly influences the reactivity of the acetyl group. It deactivates the aromatic ring towards electrophilic attack but increases the acidity of the α-hydrogens on the methyl group. msu.edustudymind.co.uk

This enhanced acidity makes the acetyl group susceptible to a variety of reactions typical of methyl ketones:

Condensation Reactions: The acetyl group can participate in base-catalyzed aldol-type condensations with aldehydes, such as the Claisen-Schmidt condensation, to form chalcones. nih.govresearchgate.netnih.gov For example, chalcone-4'-sulfonyl chlorides have been synthesized by reacting the corresponding acetophenone (B1666503) derivative with various aromatic aldehydes. lifechemicals.com The Knoevenagel condensation with active methylene (B1212753) compounds is also a plausible transformation. wikipedia.orgthermofisher.com

α-Halogenation: The acidic α-protons can be readily substituted by halogens (Cl, Br, I) under either acidic or basic conditions. wikipedia.orgpressbooks.pub In acidic media, monohalogenation is typically favored, whereas in basic media, polyhalogenation can occur, potentially leading to the haloform reaction if excess base and halogen are used. libretexts.orgpressbooks.pub The presence of the electron-withdrawing sulfonyl chloride group would likely make the remaining α-hydrogens even more acidic after the first halogenation, favoring polyhalogenation under basic conditions. libretexts.org

Oxidation-Reduction: The ketone can be reduced to a secondary alcohol, for instance, to form 4-(1-hydroxyethyl)benzenesulfonyl chloride. However, this requires a reducing agent that does not simultaneously reduce the sulfonyl chloride group itself. While powerful hydrides like lithium aluminum hydride would likely reduce both functional groups, more selective reagents could potentially achieve this transformation. cdnsciencepub.comwikipedia.org Conversely, the acetyl group can be rearranged and oxidized at the terminal carbon via the Willgerodt-Kindler reaction, using sulfur and an amine like morpholine (B109124) to produce a terminal thioamide, which can be hydrolyzed to the corresponding phenylacetic acid derivative. wikipedia.orgmsu.eduorganic-chemistry.org

Oxidation and Reduction Pathways of the Sulfur Center

The sulfur atom in this compound exists in its highest possible oxidation state, +6. Therefore, it cannot be further oxidized. The relevant redox chemistry at the sulfur center involves its reduction.

The most well-documented reduction pathway for arenesulfonyl chlorides is their conversion to compounds with sulfur in a lower oxidation state. A notable example is the reduction to sulfinamides (sulfur oxidation state +4). This can be achieved by reacting the sulfonyl chloride with a reducing agent, such as triphenylphosphine, in the presence of an amine. This reaction proceeds via an in-situ reduction of the sulfonyl chloride to a more reactive sulfinylating agent, which then reacts with the amine.

Another reduction pathway involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). This typically leads to the complete reduction of the sulfonyl chloride down to the corresponding thiol (sulfur oxidation state -2). cdnsciencepub.com However, this powerful reagent would also reduce the acetyl ketone group to an alcohol. cdnsciencepub.com A novel reduction has been observed where the chlorosulfonyl group itself acts as a leaving group in an SN2 reaction upon treatment with lithium aluminum hydride, resulting in the formation of sulfones. cdnsciencepub.com

Hydrolysis and Stability Profiles in Diverse Reaction Environments

This compound is sensitive to moisture and undergoes hydrolysis to the corresponding 4-acetylbenzenesulfonic acid. wikipedia.org This reactivity is a critical consideration for its storage and handling, which should be done under inert and anhydrous conditions. wikipedia.org

The hydrolysis of arenesulfonyl chlorides in aqueous solvents can proceed through two main pathways, both falling under a general SAN (addition-nucleophilic substitution) mechanism. msu.edu One pathway involves a neutral cyclic intermediate with a pentacoordinate sulfur atom, while the other proceeds through an anionic intermediate. The contribution of the anionic pathway increases with the presence of strong electron-withdrawing substituents on the benzene (B151609) ring, such as a nitro group. msu.edu Given the electronic similarity, the 4-acetyl group would also favor the pathway involving an anionic intermediate.

The rate of hydrolysis is highly dependent on the reaction environment. Studies on related sulfonyl chlorides have shown that the composition of aqueous-organic solvent mixtures can have a non-monotonic effect on the reaction rate. For instance, in water-dioxane mixtures, dioxane can act as a catalyst for the hydrolysis process. msu.edu The stability of this compound is therefore low in protic or aqueous environments, and its use in synthesis requires careful selection of anhydrous solvents and reagents to prevent competitive hydrolysis.

Applications of 4 Acetylbenzenesulfonyl Chloride in Advanced Organic Synthesis

Utilization as a Versatile Reagent for Functional Group Introductions

The primary utility of 4-acetylbenzenesulfonyl chloride in synthesis stems from its highly reactive sulfonyl chloride (-SO2Cl) group. This functional group readily reacts with a variety of nucleophiles, enabling the efficient introduction of the 4-acetylbenzenesulfonyl moiety into other organic molecules. This reactivity is fundamental to its role in creating sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal and materials chemistry. solubilityofthings.comcbijournal.com

The reaction with primary or secondary amines is a cornerstone of its application, leading to the formation of N-substituted sulfonamides. This reaction is widely employed and typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. cbijournal.com For example, this compound has been reacted with 2-aminothiazole (B372263) to produce 4-acetyl-N-(thiazol-2-yl)benzenesulfonamide, a sulfonamide derivative. nih.gov Similarly, its reaction with various diamines is a key step in the synthesis of more complex structures. mdpi.comresearchgate.net

In addition to amines, alcohols also serve as effective nucleophiles, reacting with this compound to yield sulfonate esters. organic-chemistry.orgeurjchem.com This transformation is crucial for introducing a sulfonate group, which can act as a good leaving group in subsequent substitution reactions or confer specific properties to the target molecule.

The acetyl group (-COCH3) on the benzene (B151609) ring also offers a site for further chemical modification. It can be used to introduce active methylene (B1212753) groups, which are important for conferring bioactivity to certain molecules. cymitquimica.combiosynth.com This dual reactivity—the electrophilic sulfonyl chloride and the nucleophilic-receptive acetyl group—makes this compound a powerful tool for functional group introduction. maksons.co.in

| Functional Group Introduced | Reactant Type | Resulting Compound Class | Reference Example |

| Sulfonamide (-SO2NHR) | Amines | Sulfonamides | Reaction with 2-aminothiazole nih.gov |

| Sulfonate Ester (-SO3R) | Alcohols | Sulfonate Esters | General reaction with alcohols organic-chemistry.org |

| Acetylphenyl | Various | Ketones | Serves as a structural backbone mdpi.comnih.gov |

Role as a Key Building Block in the Construction of Complex Organic Architectures

Beyond simple functionalization, this compound serves as a fundamental building block for synthesizing intricate organic molecules. Its bifunctional nature allows it to act as a linker or a foundational scaffold upon which larger, more complex structures can be assembled. lookchem.combiosynth.com Chemists utilize this compound as a starting material in multi-step syntheses to create a diverse range of heterocyclic compounds and molecular hybrids with specific therapeutic or material properties.

One notable area of application is in the synthesis of novel heterocyclic systems. Research has demonstrated its use in preparing pyrazole (B372694) derivatives. For instance, treatment of 3-methyl-1-phenyl-5-amino pyrazole with this compound yields a sulfonamide intermediate which can then undergo further reactions to produce a variety of complex heterocyclic structures, including pyrazoles, isoxazoles, and pyrimidinethiones. researchgate.net

Furthermore, this compound is instrumental in the strategy of molecular hybridization, where two or more pharmacophoric units are combined to create a single molecule with potentially enhanced or synergistic biological activity. It has been used to synthesize chalcone-quinoline based molecular hybrids, which are investigated for their anti-malarial properties. mdpi.comresearchgate.net In these syntheses, it acts as a linker, first reacting with a diamine attached to a quinoline (B57606) core, followed by a condensation reaction involving its acetyl group to form the chalcone (B49325) structure. mdpi.com It has also been employed to generate triazine-based sulfonamides, which are evaluated for anticancer and antimicrobial activities. nih.gov

| Complex Architecture | Synthetic Strategy | Role of this compound | Research Finding |

| Pyrazole & other Heterocycles | Multi-step synthesis from an aminopyrazole | Forms initial sulfonamide intermediate for further cyclization reactions | Synthesis of pyrazoles, isoxazoles, and pyrimidinethiones researchgate.net |

| Chalcone-Quinoline Hybrids | Molecular hybridization | Acts as a linker connecting the quinoline and chalcone moieties | Synthesis of potential anti-malarial agents mdpi.com |

| Triazine-Based Sulfonamides | Reaction with substituted triazines | Introduces the acetylbenzenesulfonamide group to the triazine core | Generation of compounds with potential anticancer and antibacterial properties nih.gov |

| Functionalized Benzosiloxaboroles | Derivatization of a hydroxy-substituted core | Reacts with a hydroxyl group to form a benzenesulfonate (B1194179) derivative | Synthesis of derivatives with high activity against Gram-positive cocci rsc.org |

Precursor in the Synthesis of Specialty Chemicals (e.g., Dyestuffs, Agrochemical Intermediates)

The utility of this compound extends to the industrial production of various specialty chemicals. It is a recognized intermediate in the manufacturing of dyestuffs, pigments, and agrochemicals. maksons.co.inlookchem.comontosight.ai In these applications, the entire molecule or a significant portion of its structure is incorporated into the final product.

In the dye industry, aromatic sulfonyl compounds are often used to enhance the properties of colorants, such as their solubility, stability, and affinity for fabrics. The structural framework of this compound can be chemically modified through reactions at both the sulfonyl chloride and acetyl groups to produce complex dye molecules. maksons.co.inlookchem.com

Similarly, in the field of agrochemicals, it serves as a precursor for creating new herbicides and insecticides. maksons.co.inontosight.ai The sulfonamide linkage, readily formed from this compound, is a common feature in many biologically active compounds used in agriculture. Its role as an intermediate allows for the systematic modification of molecular structures to optimize efficacy and selectivity for specific agricultural applications. maksons.co.intradeindia.com

| Specialty Chemical Class | Role of this compound | Significance |

| Dyestuffs & Pigments | Key Intermediate | The aromatic sulfonyl structure is integral to forming stable and effective colorants. maksons.co.inlookchem.com |

| Agrochemicals | Precursor/Intermediate | Used to synthesize active ingredients for products like herbicides and insecticides. maksons.co.inontosight.aitradeindia.com |

| Pharmaceuticals | Intermediate | Serves as a starting material for various pharmaceutical products, particularly sulfanilamide (B372717) drugs. lookchem.comsolubilityofthings.com |

Medicinal Chemistry Applications and Pharmacological Relevance of 4 Acetylbenzenesulfonyl Chloride Derivatives

Design and Synthesis of Sulfonamide-Based Therapeutic Candidates

4-Acetylbenzenesulfonyl chloride serves as a pivotal starting material in the generation of a diverse array of sulfonamide-based therapeutic candidates. Its reactivity allows for the facile introduction of the sulfonyl group, a well-established pharmacophore, into various molecular scaffolds. The synthesis of these candidates typically commences with the reaction of this compound with a primary or secondary amine in the presence of a base, such as pyridine (B92270), to yield the corresponding N-substituted sulfonamide. nih.govmdpi.com This straightforward synthetic approach enables the creation of large libraries of compounds for biological screening.

The acetyl group on the benzene (B151609) ring provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). This functional group can undergo a variety of chemical transformations, including condensation reactions with different reagents to form more complex heterocyclic systems. nih.gov For instance, the acetyl group's reactivity has been exploited to construct enaminones, which are versatile intermediates for the synthesis of pyrimidines and other heterocyclic structures with potential therapeutic applications. nih.govmdpi.com The sulfonamide moiety itself is a crucial component, known to be present in a wide range of drugs with activities including antimicrobial, anticancer, and anti-inflammatory effects. mdpi.com The combination of the reactive sulfonyl chloride and the modifiable acetyl group makes this compound a valuable building block in medicinal chemistry for the development of novel therapeutic agents. lookchem.com

Development of Molecular Hybrid Systems with Enhanced Biological Activity

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive molecules into a single hybrid compound. This approach aims to create new chemical entities with improved affinity, efficacy, and selectivity, or with dual modes of action. nih.gov this compound and its derivatives are frequently employed as linkers or key components in the synthesis of such molecular hybrids.

The fight against malaria, a disease caused by Plasmodium parasites, is hampered by the emergence of drug-resistant strains. mdpi.com Molecular hybridization has emerged as a promising strategy to develop new antimalarial agents. One such approach involves the synthesis of hybrid molecules combining the quinoline (B57606) scaffold, present in established antimalarial drugs like chloroquine, with the chalcone (B49325) framework, known for its diverse biological activities, including antiplasmodial effects. nih.govmdpi.comfarmaciajournal.com

In the synthesis of these hybrids, this compound often plays a crucial role as a linker. The synthesis typically involves a multi-step process. First, a suitable diamine is reacted with a quinoline derivative. mdpi.comresearchgate.net The resulting intermediate is then treated with this compound to introduce the sulfonamide linker. mdpi.comresearchgate.net Finally, a Claisen-Schmidt condensation of the acetyl group with various substituted benzaldehydes yields the target chalcone-quinoline hybrids. mdpi.comresearchgate.net

A series of these hybrid compounds have been synthesized and evaluated for their in vitro antiplasmodial activity against chloroquine-sensitive strains of P. falciparum. The results have shown that many of these hybrids exhibit potent antimalarial activity, with IC50 values in the low micromolar to nanomolar range. nih.govmdpi.com Structure-activity relationship (SAR) studies have indicated that the nature of the substituents on the chalcone moiety and the length of the linker between the quinoline and sulfonamide fragments can significantly influence the antimalarial potency. nih.gov

| Compound Type | Linker | Target | Activity (IC50) | Reference |

| Chalcone-Quinoline Hybrid | Aminoalkyl sulfonamide | P. falciparum (NF54) | 0.10–4.45 μM | nih.govmdpi.com |

This compound is a versatile precursor for the synthesis of a wide range of novel heterocyclic compounds with potential antimicrobial and antifungal activities. The acetyl group and the sulfonamide moiety can be readily transformed into various heterocyclic rings.

For example, treatment of 3-methyl-1-phenyl-5-amino pyrazole (B372694) with this compound yields a sulfonamide intermediate. researchgate.net The acetyl group of this intermediate can then undergo condensation with aromatic aldehydes to form α,β-unsaturated ketones. These ketones serve as key building blocks for the synthesis of various heterocyclic systems. Reaction with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) affords pyrazole derivatives, while reaction with hydroxylamine (B1172632) hydrochloride yields isoxazoles. researchgate.net Furthermore, reaction with thiourea (B124793) can produce pyrimidinethiones. researchgate.net

The thiosemicarbazone derivative of the initial sulfonamide can be cyclized with α-halocarbonyl compounds like phenacyl bromide or chloroacetone (B47974) to furnish thiazoline (B8809763) derivatives. researchgate.net Similarly, reaction with chloroacetic acid or bromo diethylmalonate can lead to the formation of thiazolidinone derivatives. researchgate.net Many of these newly synthesized heterocyclic compounds have been screened for their antibacterial and antifungal activities, with some showing promising results against various microbial strains. researchgate.netsphinxsai.com The diverse biological activities of sulfonamides and various heterocyclic systems make their combination in a single molecule a promising strategy for the development of new antimicrobial agents. semanticscholar.org

The extracellular signal-regulated kinases (ERK1/2) are key components of the MAPK signaling pathway, which is often dysregulated in various cancers. nih.gov Consequently, the development of small molecule inhibitors of ERK kinases is a major focus in cancer drug discovery. researchgate.net this compound has been utilized as a starting material in the rational design and synthesis of novel ERK inhibitors. nih.govmdpi.com

The synthetic strategy often involves the initial reaction of this compound with an appropriate amine, such as 4-methylpiperidine, to form a sulfonamide derivative. nih.govmdpi.com The acetyl group of this derivative then serves as a versatile anchor for molecular extension towards the ATP-binding pocket of the ERK kinase. nih.govmdpi.com For instance, condensation of the acetyl-containing sulfonamide with dimethylformamide-dimethylacetal (DMF-DMA) yields an enaminone intermediate. nih.govmdpi.com This enaminone can then be cyclized with various reagents to produce a diverse range of pyrimidine-based heterocyclic compounds. nih.govmdpi.com

Molecular docking studies have been employed to guide the design of these molecules, ensuring optimal interactions with key amino acid residues in the ERK kinase domain. nih.govresearchgate.net Several of the synthesized pyrimidine (B1678525) derivatives bearing the sulfonamide moiety have exhibited significant anti-proliferative activities against various cancer cell lines, with IC50 values reaching the low micromolar range. nih.govmdpi.comresearchgate.net These findings highlight the potential of using this compound as a scaffold for the development of potent and selective ERK inhibitors as anticancer agents.

| Compound Class | Target | Activity (IC50) | Cancer Cell Lines | Reference |

| Pyrimidine derivatives with sulfonamide moiety | ERK Kinase | 2.96 μM (most active) | MCF-7, HepG-2, HCT-116 | mdpi.comresearchgate.net |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. This has spurred the search for novel antioxidant compounds. Thiazole (B1198619) and sulfonamide moieties are known to be present in compounds with antioxidant properties. nih.govsemanticscholar.org

A series of 2-aminothiazole (B372263) sulfonamide derivatives have been synthesized using this compound as a key reactant. nih.gov The synthesis involves the reaction of 2-aminothiazole with this compound to yield N-(thiazol-2-yl)-4-acetylbenzenesulfonamide. nih.govexcli.de The antioxidant potential of these synthesized compounds has been evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the superoxide (B77818) dismutase (SOD) mimic activity assay. nih.gov

Several of the synthesized thiazole sulfonamide derivatives have demonstrated significant antioxidant activity. nih.gov For instance, some compounds have shown high percentages of DPPH radical scavenging and SOD-mimic activity. nih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on the thiazole ring and the phenyl ring of the benzenesulfonamide (B165840) moiety can influence the antioxidant capacity. nih.govresearchgate.net The combination of the thiazole and sulfonamide scaffolds, facilitated by the use of this compound, presents a promising avenue for the development of new antioxidant agents. mdpi.com

| Compound Class | Antioxidant Assay | Activity | Reference |

| 2-Aminothiazole sulfonamide derivatives | DPPH | IC50 = 109.73 µM (most potent) | nih.gov |

| 2-Aminothiazole sulfonamide derivatives | SOD | IC50 = 188.27 µM (most potent) | nih.gov |

Benzothiazole (B30560) is a privileged heterocyclic scaffold found in a variety of biologically active compounds, including some that have been investigated for their potential in neurological disorders. uokerbala.edu.iq The aggregation of proteins is a pathological hallmark of several neurodegenerative diseases. While direct studies linking this compound-derived benzothiazole sulfonamides to protein aggregation are not extensively documented, the synthesis of such compounds is chemically feasible and represents a logical direction for research in this area.

The general synthetic approach would involve the reaction of an amino-substituted benzothiazole with this compound to form the corresponding sulfonamide. The acetyl group could then be further functionalized if desired. Given the known biological activities of both benzothiazoles and sulfonamides, the resulting hybrid molecules could be of interest for screening in assays related to neurological modulation, including those that assess the inhibition of protein aggregation. The structural diversity that can be achieved by varying the substitution pattern on both the benzothiazole and the benzenesulfonamide moieties would allow for the exploration of structure-activity relationships in this context.

Structure-Activity Relationship (SAR) Studies of Bioactive Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of various bioactive molecules. cymitquimica.com By modifying this core structure, researchers can investigate the relationship between molecular architecture and pharmacological activity. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been explored for a range of therapeutic targets. A key feature of this compound is the reactive sulfonyl chloride group, which readily forms stable sulfonamide bonds with primary or secondary amines. smolecule.com The acetyl group at the para position provides another site for chemical modification, allowing for the introduction of diverse functionalities. cymitquimica.com

One area of investigation involves the development of novel antimalarial agents. In a detailed medicinal chemistry study, analogues of a transmission-blocking antimalarial compound were synthesized to explore the SAR. lshtm.ac.uk While the parent study focused on a different hit compound, the principles of modifying the sulfonamide portion are broadly applicable. For instance, the position of substituents on the aromatic ring attached to the sulfonamide group significantly impacts activity. A shift of a bromine substituent from the ortho- to the meta-position on a phenyl ring led to a more than 2.5-fold improvement in activity, whereas a para-substituent resulted in a complete loss of activity. lshtm.ac.uk This highlights the sensitivity of the biological target to the substitution pattern on the arylsulfonamide moiety, a key component derived from precursors like this compound.

In another study, this compound was reacted with 3-methyl-1-phenyl-5-amino pyrazole to create a precursor for a series of new heterocyclic compounds with potential antimicrobial activity. tandfonline.com The initial sulfonamide product was further modified at the acetyl group to generate α,β-unsaturated ketones, which were then used to build various pyrazole, isoxazole, and pyrimidine ring systems. tandfonline.com This strategy demonstrates how the acetyl group serves as a handle for significant structural elaboration, leading to a diverse library of compounds for biological screening.

Quantitative structure-activity relationship (QSAR) modeling has been effectively used to elucidate the connection between the chemical structures of 2-aminothiazole sulfonamide derivatives and their antioxidant activities. excli.de In this research, this compound was one of the reagents used to synthesize the sulfonamide library. excli.de The study revealed that electronic and steric factors of the substituents on the benzene ring are key determinants of the biological activity.

The table below summarizes the antioxidant activity of selected 2-aminothiazole sulfonamide derivatives, illustrating the impact of different substituents at the para-position of the benzenesulfonyl group.

| Compound | para-Substituent | Antioxidant Activity (%SOD at 300 µg/mL) | IC50 (µg/mL) |

| 4 | -CN | - | - |

| 6 | -NO₂ | 64.14 | 226.56 |

| 8 | -Cl | 99.02 | 148.86 |

| 9 | -COCH₃ | 50.54 | 280.91 |

| 12 | -Br | 69.31 | 221.78 |

| Data sourced from a study on 2-aminothiazole sulfonamide derivatives as potential antioxidants. excli.de |

As shown in the table, the derivative synthesized from this compound (para-substituent -COCH₃) exhibited notable antioxidant activity. excli.de However, the chloro-substituted analogue (Compound 8) showed the highest activity, indicating that an electron-withdrawing, sterically smaller group at the para-position is optimal for this specific biological target. excli.de These SAR insights are invaluable for guiding the rational design of new, more potent antioxidant compounds.

Intermediate in Sulfanilamide (B372717) Drug Development and Modern Analogues

This compound is a pivotal intermediate in the synthesis of sulfonamide-based therapeutic agents. lookchem.com Historically, the development of the first generation of antibacterial sulfa drugs, such as sulfanilamide, relied on a closely related precursor, p-acetamidobenzenesulfonyl chloride. wisc.edu The synthesis of this classic intermediate begins with the acetylation of aniline (B41778) to form acetanilide (B955). wisc.edu This step is crucial to protect the amino group from reacting under the harsh conditions of the subsequent chlorosulfonation step. wisc.edu The acetanilide is then treated with excess chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding p-acetamidobenzenesulfonyl chloride. wisc.edu This intermediate is then reacted with ammonia (B1221849) to form the sulfonamide, followed by hydrolysis of the acetamido group to reveal the free amine of the final sulfanilamide drug. wisc.edu

The free para-amino group was considered essential for the antibacterial activity of classical sulfanilamides, as it mimics p-aminobenzoic acid (PABA), a natural substrate required by bacteria for folic acid synthesis.

In the context of modern drug discovery, this compound offers greater synthetic flexibility compared to its acetamido counterpart. It serves as a key building block for a new generation of sulfonamide analogues where the acetyl group is not necessarily converted to a simple amino group. cymitquimica.com Instead, the ketone functionality of the acetyl group can be used as a synthetic handle to introduce a wide array of more complex molecular fragments.

For example, the acetyl group can undergo condensation reactions with various aldehydes to form chalcone-based structures. mdpi.com This approach has been used to create hybrid molecules combining sulfonamide and chalcone scaffolds, which have been evaluated as potential anti-malarial agents. mdpi.com In one such synthesis, this compound was first reacted with a diamine linker attached to a quinoline core, and the resulting acetyl-substituted sulfonamide was then condensed with various benzaldehyde (B42025) derivatives to produce the final chalcone-quinoline hybrids. mdpi.com

This modern synthetic strategy allows for the creation of diverse chemical libraries with a wide range of pharmacological activities, extending far beyond the antibacterial spectrum of traditional sulfa drugs. These newer analogues have been investigated for use as anticancer agents, anti-inflammatories, antivirals, and diuretics. The versatility of this compound as a precursor ensures its continued relevance in medicinal chemistry for the development of novel therapeutic agents.

Advanced Characterization Techniques for 4 Acetylbenzenesulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-acetylbenzenesulfonyl chloride and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a typical derivative, the aromatic protons on the benzene (B151609) ring appear as distinct multiplets, usually as two doublets, due to the para-substitution pattern. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfonyl chloride and acetyl groups. The methyl protons of the acetyl group characteristically appear as a sharp singlet in the upfield region of the spectrum. excli.detheballlab.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom in the molecule. The carbonyl carbon of the acetyl group and the carbons directly attached to the sulfonyl group and the acetyl group are typically found in the downfield region of the spectrum. Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of all signals, which is particularly useful when analyzing more complex derivatives. uantwerpen.be

Table 1: Representative NMR Data for 4-Acetylbenzenesulfonyl Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Description |

| 4-Acetylbenzenesulfonyl Fluoride theballlab.com | ¹H | 8.18 (d), 8.13 (d), 2.70 (s) | Aromatic protons, methyl protons |

| ¹³C | 196.1, 142.2, 136.6, 129.3, 128.9 | Carbonyl, aromatic, and methyl carbons | |

| N-(thiazol-2-yl)-4-acetylbenzenesulfonamide excli.de | ¹H | 2.60 (s, 3H), 6.86 (d, 1H), 7.27 (d, 1H), 7.92 (d, 2H), 8.08 (d, 2H) | Methyl, thiazole (B1198619), and benzene ring protons |

| 1-(4-Acetylbenzenesulfonyl)benzotriazole conicet.gov.ar | ¹H | 8.14-7.96 (m, 5H), 7.72-7.63 (m, 3H), 7.53-7.44 (m, 1H), 2.21 (s, 3H) | Aromatic and methyl protons |

| ¹³C | 168.85, 144.46, 132.49, 131.65, 130.85, 130.42, 129.53, 126.00, 120.45, 119.48, 112.15, 24.24 | Carbonyl, aromatic, and methyl carbons |

Note: Chemical shifts are dependent on the solvent and specific derivative structure.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized compounds. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm) of the theoretical calculated mass. This precision allows for the unambiguous determination of the molecular formula, a fundamental step in characterization. excli.detheballlab.comconicet.gov.ar HRMS can be performed using various ionization techniques, such as electrospray ionization (ESI). lshtm.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for analyzing reaction mixtures and assessing the purity of the final product. LC separates the target compound from impurities, starting materials, and byproducts, while the MS detector provides the molecular weight of each separated component. researchgate.netnih.gov This is particularly useful for identifying minor impurities that may not be visible by other methods like NMR. semanticscholar.org

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a 4-Acetylbenzenesulfonyl Derivative

| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| 1-(4-Acetylbenzenesulfonyl)benzotriazole conicet.gov.ar | C₁₄H₁₂N₄O₃S | [M]⁺ | 313.336 | 315.99 |

| 4-Acetylbenzenesulfonyl Fluoride theballlab.com | C₈H₈FO₄S | [M+H]⁺ | 219.0125 | 219.0127 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. illinois.edu The FTIR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key structural motifs. nih.gov

The most prominent peaks include:

C=O Stretch: A strong absorption band characteristic of the ketone group, typically appearing around 1680-1710 cm⁻¹. conicet.gov.ar

S=O Stretch: The sulfonyl group (SO₂) gives rise to two distinct and strong stretching vibrations, an asymmetric stretch usually found near 1370-1395 cm⁻¹ and a symmetric stretch near 1170-1190 cm⁻¹. conicet.gov.ar

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.

These characteristic peaks provide quick confirmation that the desired functional groups are present in the synthesized molecule. researchgate.net

Table 3: Characteristic FTIR Absorption Frequencies for 4-Acetylbenzenesulfonyl Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretch | ~1680 - 1710 |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1370 - 1395 |

| Sulfonyl (S=O) | Symmetric Stretch | ~1170 - 1190 |

| Aromatic Ring (C=C) | Stretch | ~1450 - 1600 |

Source: Data compiled from spectroscopic principles and published findings. conicet.gov.ar

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential for both monitoring the progress of a chemical reaction and for assessing the purity of the final isolated product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to qualitatively monitor a reaction's progress. taylorfrancis.com By spotting the reaction mixture on a TLC plate alongside the starting materials, one can visualize the consumption of reactants and the formation of the product. echemcom.commdpi.comrsc.org The completion of the reaction is indicated when the spot corresponding to the starting material has disappeared. echemcom.com TLC is also a preliminary method for checking the purity of the final compound, where a single spot suggests a pure substance. impactfactor.org

High-Performance Liquid Chromatography (HPLC) provides a more quantitative and higher-resolution analysis of purity. researchgate.net Reversed-phase HPLC, often using a C18 column with a mobile phase such as acetonitrile (B52724) and water, can effectively separate this compound derivatives from any impurities. sielc.comgoogle.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. lshtm.ac.ukimperial.ac.uk

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically <2 µm). researchgate.net This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to conventional HPLC. austinpublishinggroup.comwjpsonline.comirjmets.com The enhanced separation efficiency of UPLC is particularly advantageous for resolving complex mixtures or detecting trace-level impurities. sielc.com

Table 4: Overview of Chromatographic Techniques for Analysis

| Technique | Principle | Primary Application | Key Advantages |

| TLC | Separation on a solid stationary phase with a liquid mobile phase. | Reaction monitoring, preliminary purity check. mdpi.comrsc.orgorganic-chemistry.org | Fast, inexpensive, simple equipment. |

| HPLC | High-pressure separation on a packed column. | Quantitative purity assessment, purification. lshtm.ac.uksielc.com | High resolution, quantitative, reproducible. |

| UPLC | Uses columns with <2 µm particles under very high pressure. | High-throughput purity analysis, impurity profiling. wjpsonline.com | Faster run times, higher resolution and sensitivity than HPLC. austinpublishinggroup.com |

Computational and Theoretical Chemistry Studies on 4 Acetylbenzenesulfonyl Chloride Systems

Density Functional Theory (DFT) Applications for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-acetylbenzenesulfonyl chloride and its derivatives, DFT calculations are instrumental in understanding their intrinsic chemical nature.

Electronic Structure and Reactivity: DFT studies, often coupled with kinetic investigations, have been crucial in elucidating the reaction mechanisms of arenesulfonyl chlorides. smolecule.com These calculations have helped establish that nucleophilic substitution reactions involving these compounds typically proceed through a synchronous mechanism. smolecule.com The electrophilicity of the sulfonyl chloride group, a key determinant of its reactivity, is significantly influenced by the substituents on the benzene (B151609) ring. For instance, the electron-withdrawing acetyl group in this compound affects the electronic distribution across the molecule. smolecule.com

In studies of related sulfonamides, such as those derived from 2-aminothiazole (B372263) and this compound, DFT calculations have been employed to optimize molecular geometries. nih.gov These optimizations are typically performed using methods like Becke's three-parameter hybrid functional (B3LYP) with a 6-31g(d) basis set. nih.gov From these optimized structures, various quantum chemical descriptors can be calculated to predict reactivity. While specific comprehensive studies on the parent molecule are not widely published, data from its derivatives provide insight.

Table 1: Representative Quantum Chemical Descriptors Calculated via DFT for Sulfonamide Systems

| Descriptor | Typical Significance |

|---|---|

| Etotal (Total Energy) | Indicates the stability of the molecular conformation. |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Relates to the electron-donating ability of a molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the electron-accepting ability of a molecule. |

| ΔE (HOMO-LUMO Energy Gap) | An indicator of chemical reactivity and kinetic stability. |

This table represents typical descriptors derived from DFT calculations on sulfonamide systems, as seen in studies on derivatives of this compound. nih.gov

Spectroscopic Properties: While detailed theoretical spectroscopic studies on this compound are not extensively documented in the provided results, DFT is a standard method for predicting vibrational (IR, Raman) and electronic (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to confirm molecular structures and assign spectral bands to specific vibrational modes or electronic transitions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are pivotal in medicinal chemistry for predicting how a ligand, such as a derivative of this compound, interacts with a biological target, typically a protein or enzyme.

Ligand-Target Interactions: Derivatives of this compound have been investigated as inhibitors for various enzymes through molecular docking simulations. These studies aim to elucidate the binding modes and key interactions responsible for biological activity. For example, hydroxamate derivatives of N-arylsulfonyl amino acids, synthesized using this compound precursors, have been docked into the active sites of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2, which are targets for anti-photoaging. jmb.or.kr These simulations often use force fields like Autodock4Zn to properly handle the charge of metal ions (like the zinc in MMPs) in the enzyme's active site. jmb.or.kr

In another study, novel triazine-based chalcones and pyrimidodiazepines synthesized from this compound were evaluated for their anticancer potential. mdpi.comresearchgate.net Molecular docking was used to study the interaction of these compounds with target proteins, helping to understand the structure-activity relationships observed in biological assays. researchgate.net Similarly, quinoline-based molecular hybrids containing the 4-acetylbenzenesulfonyl moiety have been synthesized and their binding modes analyzed using docking simulations to evaluate their potential as antimalarial agents. researchgate.net

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative Class | Biological Target | Purpose of Simulation | Reference |

|---|---|---|---|

| Hydroxamate Derivatives | Matrix Metalloproteinase-2 (MMP-2) | Analyze binding modes for anti-photoaging applications. | jmb.or.kr |

| Triazine-based Chalcones | Anticancer Targets | Investigate interactions to explain cytostatic and cytotoxic activity. | mdpi.comsemanticscholar.org |

| Quinoline-based Hybrids | Malarial Parasite Proteins | Evaluate potential as antimalarial agents by predicting binding affinity. | researchgate.net |

These computational studies are essential for rational drug design, allowing researchers to optimize lead compounds for improved potency and selectivity. researchgate.net

In Silico Prediction of Pharmacokinetic Properties and Toxicity Profiles of Derivatives

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of new chemical entities. This early-stage assessment helps to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, saving time and resources.

Pharmacokinetic (ADME) Prediction: For several series of compounds derived from this compound, in silico ADME properties have been predicted using platforms like SwissADME and pkCSM. mdpi.comresearchgate.net These platforms calculate various physicochemical properties and pharmacokinetic parameters. For a series of triazine-based derivatives, analysis using the SwissADME platform was performed to determine compliance with rules like Lipinski's rule of five. mdpi.com While some of the active compounds showed violations, indicating potential issues with oral bioavailability, the analysis also confirmed their synthetic accessibility for creating improved analogues. mdpi.com In another study, pyrimidine-conjugated fluoroquinolones derived from related structures were analyzed and found to possess favorable drug-likeness and promising pharmacokinetic properties. researchgate.net

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for a Representative Derivative

| Parameter | Description | Predicted Value/Status | Platform |

|---|---|---|---|

| Molecular Weight | Mass of the molecule | Varies by derivative | SwissADME |

| LogP | Octanol-water partition coefficient (lipophilicity) | Varies by derivative | SwissADME |

| H-bond Donors | Number of hydrogen bond donors | Varies by derivative | SwissADME |

| H-bond Acceptors | Number of hydrogen bond acceptors | Varies by derivative | SwissADME |

| GI Absorption | Gastrointestinal absorption potential | High/Low | SwissADME |

| Blood-Brain Barrier (BBB) Permeant | Ability to cross the BBB | Yes/No | pkCSM |

| CYP Inhibitor | Inhibition potential against Cytochrome P450 enzymes | Yes/No | SwissADME |

This table is a representative example of the types of data generated in studies such as those on triazine mdpi.com and sulfonamide nih.gov derivatives.

Toxicity Prediction: Web servers like ProTox-II are used to predict the toxicity profiles of chemical compounds. For the most active anticancer and antimicrobial compounds derived from this compound, toxicity class and potential organ toxicity (e.g., hepatotoxicity, carcinogenicity, mutagenicity, immunotoxicity) were predicted. mdpi.com In one study, most of the tested derivatives were predicted to have low toxicity (Class 5), although some alerts for immunotoxicity and carcinogenicity were raised, albeit with low probability. mdpi.com Such predictions are crucial for flagging potential liabilities early in the drug discovery process.

Future Research Directions and Translational Perspectives

Exploration of Novel Catalytic Systems and Sustainable Synthetic Routes

The exploration of novel catalytic systems and sustainable synthetic routes for reactions involving 4-acetylbenzenesulfonyl chloride (4-ABSC) is a burgeoning area of research. Current synthetic methodologies often rely on conventional techniques that can be resource-intensive. For instance, the synthesis of 4-ABSC itself can be achieved by treating sodium 4-acetylbenzenesulfonate (B8370360) with thionyl chloride in dimethylformamide. prepchem.com While effective, future research is geared towards developing greener and more efficient catalytic processes.

The reactivity of 4-ABSC is well-established in the synthesis of a variety of sulfonamide derivatives through nucleophilic substitution reactions with amines. These reactions are fundamental in the creation of diverse molecular scaffolds. Future investigations are likely to focus on the use of novel catalysts to enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions. For example, the use of base catalysts like triethylamine (B128534) (TEA) in ethanol (B145695) has been documented for the synthesis of triazine-based sulfonamides from 4-ABSC. mdpi.com The development of reusable or biodegradable catalysts for these transformations would represent a significant advancement in sustainable chemistry.

Furthermore, research into one-pot multicomponent reactions involving 4-ABSC could streamline synthetic pathways, minimizing waste and energy consumption. The synthesis of complex molecules, such as chalcone-quinoline based molecular hybrids, currently involves multi-step procedures where 4-ABSC is a key intermediate. researchgate.netsemanticscholar.orgmdpi.com Designing catalytic systems that can facilitate the assembly of such molecules in a more atom-economical fashion is a key objective.

Rational Design and Synthesis of Next-Generation Therapeutics from this compound Scaffolds

This compound is a pivotal building block in the rational design and synthesis of next-generation therapeutics due to the prevalence of the sulfonamide moiety in a wide range of biologically active compounds. nih.gov The versatility of the 4-ABSC scaffold allows for molecular extension and hybridization strategies to create novel chemical entities with improved efficacy and selectivity. researchgate.netsemanticscholar.orgmdpi.comnih.gov

A notable application is in the development of kinase inhibitors. For example, 4-ABSC has been utilized as a precursor in the synthesis of pyrimidine (B1678525) molecules bearing a sulfonamide moiety, which have been identified as novel ERK inhibitors. nih.gov This involves reacting 4-ABSC with a suitable amine, followed by further chemical modifications to generate a library of compounds for biological evaluation. nih.gov

The compound has also been instrumental in creating potential anti-malarial agents. Molecular hybridization, a strategy that combines two or more pharmacophoric units, has been employed to link a quinoline (B57606) nucleus with chalcone (B49325) derivatives using a linker derived from 4-ABSC. researchgate.netsemanticscholar.orgmdpi.com This approach aims to produce hybrid compounds with enhanced antiplasmodial activity. semanticscholar.org

Furthermore, 4-ABSC is used in the design of inhibitors for other therapeutic targets. It has been used to synthesize hydroxamate-based matrix metalloproteinase-2 (MMP-2) inhibitors for anti-photoaging applications. jmb.or.kr In the field of anti-tubercular drug discovery, 4-ABSC has been used to create functionalized sulfonamides that could interact with key enzymes in Mycobacterium tuberculosis. semanticscholar.org The ability to introduce the acetylbenzenesulfonyl group allows for the systematic exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of lead compounds. jmb.or.kr

| Therapeutic Target | Derivative Class | Research Finding |

| ERK Kinase | Pyrimidine-sulfonamides | Novel ERK inhibitors with anti-proliferative activities. nih.gov |

| Plasmodium falciparum | Chalcone-quinoline hybrids | Good antiplasmodial activity against chloroquine-sensitive strains. semanticscholar.org |

| Matrix Metalloproteinase-2 | Hydroxamate derivatives | Potent and selective MMP-2 inhibition for anti-photoaging. jmb.or.kr |

| Mycobacterium tuberculosis | Functionalized sulfonamides | Potential to interact with key enzymes in tuberculosis. semanticscholar.org |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of this compound into automated synthesis and high-throughput screening (HTS) workflows is set to accelerate the discovery of new bioactive molecules. The straightforward reactivity of the sulfonyl chloride group with amines makes it highly amenable to parallel synthesis techniques, allowing for the rapid generation of large compound libraries.

While specific examples of fully automated synthesis platforms dedicated to 4-ABSC derivatives are not extensively detailed in the provided search results, the described synthetic procedures are compatible with such technologies. For instance, the reaction of 4-ABSC with various amines in solution-phase or on solid-phase supports can be automated to produce a diverse array of sulfonamides. These libraries can then be subjected to HTS to identify hits for further optimization.

A clear link between HTS and 4-ABSC is demonstrated in the development of transmission-blocking antimalarials. An HTS campaign identified an initial hit compound, which then served as a template for the rational design of new analogs synthesized using 4-ABSC. lshtm.ac.uk This highlights the iterative cycle of HTS-driven hit identification followed by medicinal chemistry efforts utilizing versatile building blocks like 4-ABSC. The development of robust and automated synthetic routes for 4-ABSC derivatives will be crucial for efficiently exploring vast chemical spaces and identifying novel drug candidates.

Potential Applications in Emerging Fields such as Material Science and Nanochemistry

Beyond its traditional role in medicinal chemistry, this compound is finding applications in emerging fields like material science and nanochemistry. The unique electronic and structural features of its derivatives can be harnessed to create functional materials with tailored properties.

In material science, 4-ABSC has been used in the synthesis of novel thiazole (B1198619) derivatives exhibiting solvatochromism. researchgate.net These molecules, which change color depending on the polarity of their solvent environment, have potential applications as sensors and probes. The synthesis involves a multi-step process where 4-ABSC is a key starting material to introduce the benzenesulfonamide (B165840) moiety. researchgate.net

In the realm of nanochemistry, 4-ABSC derivatives are being explored for their potential in creating advanced nanomaterials. For instance, the synthesis of novel pyrazolo[3,4-b]pyridines and their spiro-heterocyclic derivatives, which can involve intermediates derived from 4-ABSC, has been investigated in the context of nanotechnology for targeted drug delivery. researchgate.net The ability to functionalize molecules with the acetylbenzenesulfonyl group can influence their self-assembly properties and their interaction with other nanomaterials. This opens up possibilities for the development of new drug delivery systems, diagnostic agents, and functional coatings. The preparation of nanocrystals of complex molecules, where 4-ABSC can be a foundational synthetic component, aims to improve the bioavailability and therapeutic efficacy of poorly soluble drugs. researchgate.net

| Field | Application | Derivative/System | Key Finding |

| Material Science | Solvatochromic Dyes | Thiazole derivatives | Synthesis of new fluorophores with large Stokes' shifts and excellent photostability. researchgate.net |

| Nanochemistry | Drug Delivery | Nanocrystals of pyrazolo[3,4-b]pyridines | Potential for targeted delivery of poorly soluble drugs. researchgate.net |

| Nanochemistry | Nano-Analytical Reagents | Imine derivatives | Preparation of nano-analytical reagents for laboratory analysis. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.